molecular formula C11H15F3N4 B7762027 N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine

N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine

Cat. No.: B7762027
M. Wt: 260.26 g/mol
InChI Key: JFTHCVJQFUVMET-UHFFFAOYSA-N
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Description

N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine is a heterocyclic compound with a molecular formula of C11H15F3N4 and a molecular weight of 260.26 g/mol. This compound is characterized by the presence of a pyrimidine ring substituted with a cyclopropyl group and a trifluoromethyl group, as well as a propane-1,3-diamine moiety. It is a useful research chemical with applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 4-cyclopropyl-6-(trifluoromethyl)pyrimidine.

    Introduction of the Propane-1,3-diamine Moiety: The propane-1,3-diamine moiety is introduced through a nucleophilic substitution reaction, where the pyrimidine ring is reacted with propane-1,3-diamine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is used in biological assays to study its effects on various biological systems.

    Industry: The compound is used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine include:

    N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethane-1,2-diamine: A compound with a similar pyrimidine ring structure but different diamine moiety.

    N1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)butane-1,4-diamine: Another compound with a similar pyrimidine ring structure but a longer diamine moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclopropyl group, trifluoromethyl group, and propane-1,3-diamine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4/c12-11(13,14)9-6-8(7-2-3-7)17-10(18-9)16-5-1-4-15/h6-7H,1-5,15H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTHCVJQFUVMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)NCCCN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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